

# Early-Phase Clinical Trial Results for PF-610355: A Technical Overview

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## Compound of Interest

Compound Name: PF-610355

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This technical guide provides a comprehensive analysis of the available early-phase clinical trial data for **PF-610355**, an investigational inhaled ultra-long-acting  $\beta$ 2-adrenoreceptor agonist (ultra-LABA). The development of **PF-610355** was discontinued by Pfizer in 2011; however, the published data from its initial clinical evaluation offers valuable insights into its pharmacokinetic, pharmacodynamic, and safety profile.<sup>[1]</sup> This document synthesizes the findings from preclinical studies and Phase I and II clinical trials to serve as a resource for researchers in the field of respiratory drug development.

## Introduction

**PF-610355** was developed for the once-daily treatment of asthma and chronic obstructive pulmonary disease (COPD).<sup>[2][3]</sup> As a  $\beta$ 2-adrenoreceptor agonist, its primary mechanism of action involves the relaxation of bronchial smooth muscle, leading to bronchodilation.<sup>[4][5]</sup> The drug was designed with an "inhalation-by-design" concept to ensure a sustained duration of action while minimizing systemic exposure and associated adverse effects.<sup>[2]</sup>

## Pharmacokinetic Profile

An integrated analysis of systemic exposure was conducted on 6,107 plasma concentration samples from 264 subjects across eight studies, including healthy volunteers and patients with asthma and COPD.<sup>[3]</sup> The pharmacokinetic profile of **PF-610355** was characterized by a three-compartment disposition model with first-order absorption via a transit compartment.<sup>[3]</sup>

Table 1: Summary of Pharmacokinetic Parameters for **PF-610355**

Parameter	Species/System	Value	Reference
Metabolism Half-life	Human Liver Microsomes	17 minutes	[2]
Conversion to Glucuronide (t <sub>1/2</sub> )	Human Liver Microsomes	28 minutes	[2]
Half-life (t <sub>1/2</sub> )	Rats (in vivo)	3.5 hours	[2]
Oral Bioavailability	Preclinical	< 5%	[2]
Plasma Protein Binding	Human Plasma	>99.9%	[6]
Systemic Pre-dose Concentration (COPD vs. Healthy)	Human	23% lower in COPD	[3]
Maximum Plasma Concentration (COPD vs. Healthy)	Human	38% lower in COPD	[3]

Major metabolites of **PF-610355** were identified as phenol glucuronide, primary amide, and carboxylic acid.[2] The drug is primarily eliminated through Phase II conjugation (glucuronidation), with some metabolism via CYP3A4 and CYP2D6.[6]

## Pharmacodynamic Profile

### Bronchodilatory Effects

In a study involving human subjects, a single inhaled dose of 450 mcg of **PF-610355** demonstrated effective bronchodilation for 24 hours, as measured by specific airway conductance.[2] Preclinical studies in anesthetized dogs showed that **PF-610355** had an ED50 of approximately 0.1 mcg and a duration of action more than two-fold longer than salmeterol, without cardiovascular effects at therapeutic doses.[2]

### Cardiovascular Effects

A comprehensive analysis of cardiovascular effects was performed using 13,062 heart rate measurements from 579 individuals across ten clinical studies.<sup>[6][7]</sup> The relationship between **PF-610355** plasma concentrations and heart rate was described by an Emax model.<sup>[6][7]</sup>

Table 2: Cardiovascular Effects of **PF-610355** in COPD Patients (Simulated Data)<sup>[6][7]</sup>

Dose (once daily)	Maximum Placebo-Corrected Heart Rate Increase (beats/min) (95% CI)	Percentage of Subjects with >20 beats/min Increase
280 µg	2.7 (0.90 - 4.82)	19% (vs. 8% in placebo)

The predicted potency of **PF-610355** in COPD patients was found to be three-fold lower than in healthy volunteers, with no significant difference in the maximum drug effect.<sup>[6][7]</sup> The analysis concluded that for doses up to 280 µg once daily, no clinically relevant effects on heart rate were expected in patients with COPD.<sup>[6][7]</sup>

## Experimental Protocols

### Integrated Pharmacokinetic Analysis

The systemic exposure of **PF-610355** was characterized using a non-linear mixed-effects modeling approach.<sup>[3]</sup>

- Data Source: 6,107 plasma concentration samples from 264 subjects in eight clinical studies.<sup>[3]</sup>
- Subject Population: Healthy volunteers, and patients with asthma and COPD.<sup>[3]</sup>
- Model: A three-compartment disposition model with first-order absorption through a transit compartment was utilized.<sup>[3]</sup>
- Covariates Analyzed: Patient status, inhalation device, and demographic factors were evaluated for their influence on systemic drug exposure.<sup>[3]</sup>

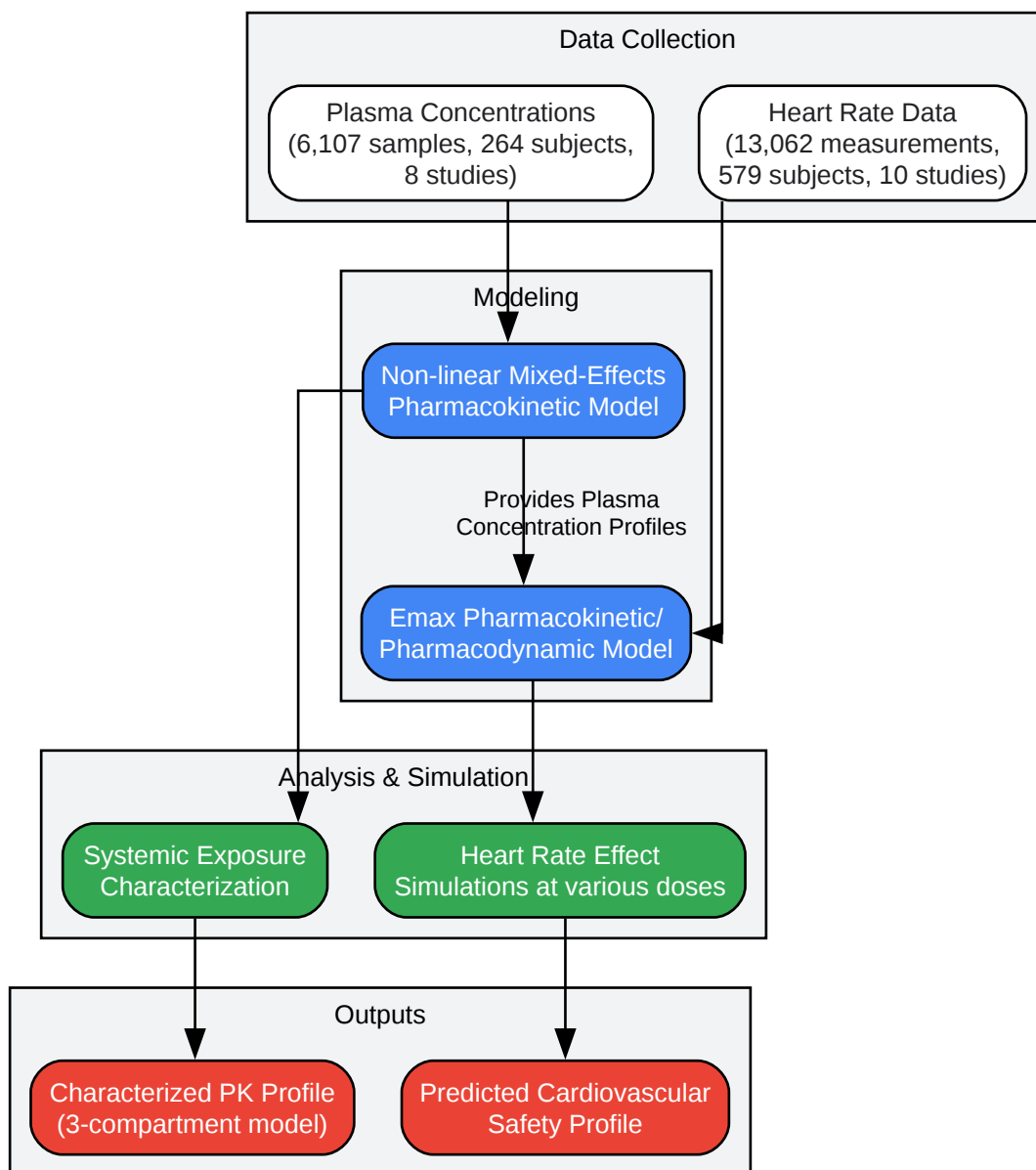
### Cardiovascular Safety Analysis

The assessment of cardiovascular effects, specifically heart rate, was conducted through a pharmacokinetic/pharmacodynamic (PKPD) modeling analysis.[\[6\]](#)[\[7\]](#)

- Data Source: 13,062 heart rate measurements from 579 subjects in ten clinical studies.[\[6\]](#)[\[7\]](#)
- Subject Population: Healthy volunteers, and patients with asthma and COPD.[\[6\]](#)[\[7\]](#)
- Model: An Emax model was developed to describe the relationship between PF-00610355 plasma concentrations and changes in heart rate, accounting for a delayed onset and offset of the effect.[\[6\]](#)[\[7\]](#)
- Simulations: The final PKPD model was used to simulate the expected steady-state effects of various doses of PF-00610355 on heart rate.[\[6\]](#)

## Visualizations

### Signaling Pathway of PF-610355



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